Propicilline

Vue d'ensemble

Description

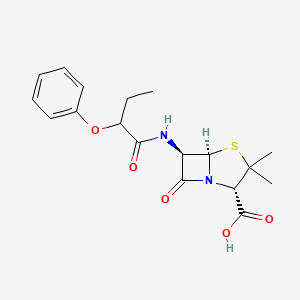

La propicilline est un antibiotique de la famille des pénicillines, aux propriétés similaires à celles de la benz pénicilline. Elle est particulièrement utilisée dans le traitement des infections à streptocoques et n’est pas résistante à la pénicillinase. La this compound est résistante aux acides et peut être administrée par voie orale sous forme de sel de potassium .

Applications De Recherche Scientifique

Propicillin has several scientific research applications, including:

Chemistry: Used as a model compound for studying beta-lactam antibiotics and their interactions with enzymes.

Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.

Medicine: Used in clinical studies to evaluate its efficacy and safety in treating bacterial infections.

Industry: Utilized in the production of diagnostic tools and assays for detecting bacterial infections.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La propicilline est synthétisée par acylation de l’acide 6-aminopénicillanique avec l’acide phénoxybutyrique. La réaction implique généralement l’utilisation d’un agent de couplage tel que le dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison amide entre l’acide 6-aminopénicillanique et l’acide phénoxybutyrique .

Méthodes de production industrielle

La production industrielle de la this compound implique une synthèse à grande échelle utilisant des méthodes similaires à celles décrites ci-dessus. Le processus est optimisé pour un rendement élevé et une pureté élevée, impliquant souvent plusieurs étapes de purification telles que la cristallisation et la chromatographie pour s’assurer que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

La propicilline subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : La this compound peut être hydrolysée par des enzymes bêta-lactamases, conduisant à la formation d’acide pénicilloïque inactif.

Oxydation et réduction : La this compound peut subir des réactions d’oxydation et de réduction, bien que celles-ci soient moins courantes dans son utilisation typique.

Substitution : La this compound peut participer à des réactions de substitution, en particulier au niveau de la fraction phénoxybutyrique.

Réactifs et conditions courants

Hydrolyse : Les enzymes bêta-lactamases ou les conditions acides peuvent catalyser l’hydrolyse de la this compound.

Oxydation et réduction : Divers agents oxydants et réducteurs peuvent être utilisés, bien que ces réactions ne soient pas couramment utilisées dans le contexte de l’utilisation de la this compound comme antibiotique.

Substitution : Des réactifs tels que les halogènes ou les nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Hydrolyse : Acide pénicilloïque

Oxydation et réduction : Divers dérivés oxydés ou réduits, en fonction des réactifs spécifiques utilisés

Substitution : Dérivés substitués de la this compound

Applications de recherche scientifique

La this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les antibiotiques bêta-lactames et leurs interactions avec les enzymes.

Biologie : Employé dans la recherche sur les mécanismes de résistance bactérienne et le développement de nouveaux antibiotiques.

Médecine : Utilisé dans des études cliniques pour évaluer son efficacité et sa sécurité dans le traitement des infections bactériennes.

Industrie : Utilisé dans la production d’outils de diagnostic et d’essais pour détecter les infections bactériennes.

Mécanisme D'action

La propicilline exerce ses effets en inhibant la synthèse des parois cellulaires bactériennes. Elle se lie aux protéines de liaison à la pénicilline (PBP) situées à l’intérieur de la paroi cellulaire bactérienne, qui sont essentielles pour la réticulation des chaînes de peptidoglycanes. Cette inhibition conduit à un affaiblissement de la paroi cellulaire et provoque finalement la lyse et la mort des cellules bactériennes .

Comparaison Avec Des Composés Similaires

Composés similaires

Benz pénicilline : Structure et fonction similaires, mais pas résistante aux acides.

Phénoxymethylpenicilline : Structure similaire, mais possède une chaîne latérale différente.

Ampicilline : Spectre d’activité plus large que celui de la propicilline.

Amoxicilline : Similaire à l’ampicilline, mais avec une meilleure absorption orale.

Unicité

L’unicité de la this compound réside dans sa résistance aux acides, ce qui permet de l’administrer par voie orale sans dégradation dans l’estomac. Cette propriété la rend particulièrement utile pour le traitement des infections nécessitant une antibiothérapie orale .

Propriétés

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxybutanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24)/t11?,12-,13+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCWPKXKMNXINF-XQERAMJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046291 | |

| Record name | Propicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551-27-9 | |

| Record name | Propicillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propicillin [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13660 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propicillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X1R260V33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does propicillin exert its antibacterial effect?

A1: Propicillin, like other β-lactam antibiotics, targets the synthesis of peptidoglycan, a crucial component of bacterial cell walls. It inhibits transpeptidases, enzymes responsible for cross-linking peptidoglycan strands. This disruption weakens the cell wall, leading to bacterial lysis and death. []

Q2: How does bacterial resistance to propicillin develop?

A3: The primary mechanism of resistance to propicillin and other β-lactams is the production of β-lactamases, enzymes that hydrolyze the β-lactam ring, rendering the antibiotic ineffective. Gram-negative bacteria, in particular, often exhibit resistance due to β-lactamase production. []

Q3: What is the significance of using mixed continuous cultures in studying antibiotic effects on periodontal bacteria?

A4: Mixed continuous cultures provide a more realistic model for studying antibiotic effects on complex microbial communities like those found in periodontal pockets. These cultures allow researchers to observe the impact of antibiotics on the entire microflora, including interactions between different bacterial species, which is not possible with single-organism cultures. []

Q4: What is the chemical structure of propicillin?

A5: Propicillin is a penicillin derivative with a phenoxypropyl group attached to the 6-aminopenicillanic acid core. Its chemical name is (1-phenoxypropyl)penicillin. []

Q5: Does propicillin interact with surfactants?

A7: Yes, the presence of certain non-ionic surfactants, like polyoxyethylene-23-lauryl ether (POE), can enhance the gastrointestinal absorption of propicillin. This enhancement is attributed to improved solubility and stability of the drug in the presence of these surfactants. [, ]

Q6: What factors influence the serum concentrations of propicillin?

A9: Serum concentrations are influenced by factors such as: * Dosage form: Propicillin combined with probenecid results in higher serum concentrations compared to a single oral dose or divided doses. []* Water intake: Increasing water intake or using a syrup formulation does not significantly improve serum levels. []* Patient factors: Age and certain disease states can impact absorption and elimination, influencing serum concentrations. []

Q7: How is propicillin eliminated from the body?

A10: Like most penicillins, propicillin is primarily eliminated through renal excretion. []

Q8: What are the potential side effects of propicillin?

A11: While generally well-tolerated, propicillin can cause side effects like other penicillins. These may include gastrointestinal upset, allergic reactions (including severe reactions like anaphylaxis), and rarely, hematological and renal complications. [, , ]

Q9: Has propicillin been linked to neurotoxicity?

A12: In vitro studies indicate that propicillin, along with other penicillins, might have a ciliotoxic effect on the rabbit trachea. This effect is believed to be related to the lipophilicity of the penicillin molecule and correlates with the known neurotoxic effects observed in vivo with certain penicillins. []

Q10: How are structure-activity relationships studied for propicillin?

A13: Researchers modify the side chain of the penicillin molecule to study how these alterations affect its antibacterial activity, stability, and pharmacological properties. For instance, modifying the side chain can impact the molecule's resistance to β-lactamases. []

Q11: What analytical methods are used to study propicillin?

A14: Several analytical methods are used to quantify propicillin and its metabolites in biological samples, including: * Bioassays: These utilize the inhibitory effect of propicillin on bacterial growth to determine its concentration.* Chromatographic techniques (e.g., HPLC): These methods offer higher sensitivity and specificity in separating and quantifying propicillin. []* Fluorometric methods: These exploit the fluorescence properties of propicillin derivatives to allow for sensitive detection. []

Q12: What are some challenges and future directions in propicillin research?

A15: Key areas of focus include:* Combatting resistance: Developing strategies to overcome bacterial resistance to propicillin and other β-lactams is crucial. This involves exploring new drug combinations, developing novel β-lactamase inhibitors, and designing new β-lactam antibiotics with improved stability against these enzymes. []* Optimizing delivery: Enhancing propicillin's delivery to specific target sites, such as periodontal pockets or intracellular infections, could improve its efficacy. This might involve developing new drug delivery systems, such as nanoparticles or liposomes.* Understanding side effects: Further research is needed to elucidate the mechanisms underlying propicillin-induced side effects, particularly neurotoxicity. Identifying individuals at higher risk for these effects and developing strategies to mitigate them are crucial for ensuring patient safety.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.